molecular formula C8H8N6 B3048699 Nicotinoguanamine CAS No. 18020-61-6

Nicotinoguanamine

Cat. No.: B3048699
CAS No.: 18020-61-6
M. Wt: 188.19 g/mol
InChI Key: FVYBKHNQSAHYGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Nicotinoguanamine can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Nicotinoguanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where functional groups on the triazine or pyridine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Nicotinoguanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Research has explored its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Studies have investigated its potential therapeutic applications, including its role as an inhibitor of specific enzymes.

    Industry: It is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

Nicotinoguanamine can be compared with other similar compounds, such as:

    Guanidine Derivatives: These compounds share the guanidine moiety and exhibit similar chemical reactivity.

    Nicotinic Acid Derivatives: These compounds contain the nicotinic acid moiety and have comparable biological activities.

Uniqueness: this compound’s uniqueness lies in its combined triazine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Comparison with Similar Compounds

  • Guanidine
  • Nicotinic Acid
  • Triazine Derivatives

By understanding the synthesis, reactions, applications, and mechanisms of nicotinoguanamine, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

6-pyridin-3-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c9-7-12-6(13-8(10)14-7)5-2-1-3-11-4-5/h1-4H,(H4,9,10,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBKHNQSAHYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20170931
Record name s-Triazine, 2,4-diamino-6-(3-pyridyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18020-61-6
Record name Nicotinoguanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018020616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nicotinoguanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231604
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name s-Triazine, 2,4-diamino-6-(3-pyridyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20170931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NICOTINOGUANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B61FZQ9X4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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